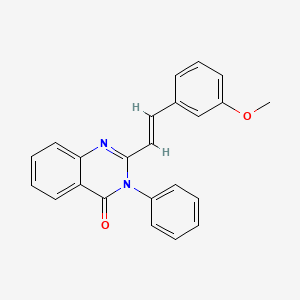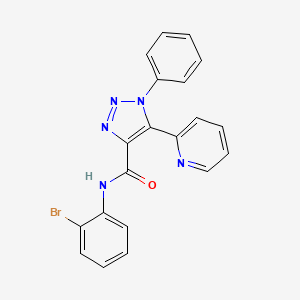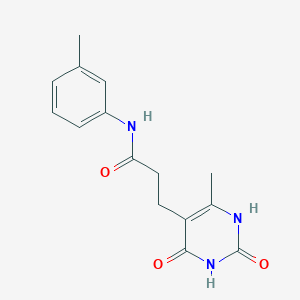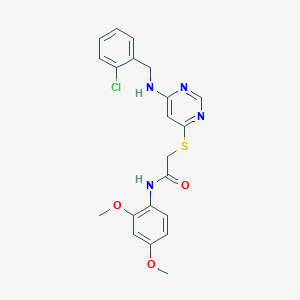![molecular formula C5H9NO B2684637 3-Oxa-6-azabicyclo[3.2.0]heptane CAS No. 38654-15-8](/img/structure/B2684637.png)
3-Oxa-6-azabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Molecular Structure Analysis
The molecular formula of “3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride” is C5H10ClNO . The average mass is 135.592 Da and the monoisotopic mass is 135.045090 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound hydrochloride” include a molecular weight of 135.59 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry Building Block
3-Oxa-6-azabicyclo[3.2.0]heptane and its derivatives are crucial in medicinal chemistry, especially as building blocks. The synthesis of these compounds, like 3-oxa-6-azabicyclo[3.1.1]heptane, has been explored due to their structural significance in drug development. Their achiral nature and similarity in lipophilicity to morpholine make them attractive for pharmaceutical applications (Walker, Eklov, & Bedore, 2012).
2. Antitumor Activity
Some derivatives of this compound, like 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, have been studied for their antitumor properties. These compounds, particularly those with specific substitutions at the C-3 position, exhibit varying degrees of antitumor activity in vitro. They have shown effectiveness against certain cancer cells and have been tested in vivo for tumor growth inhibition (Singh & Micetich, 2003).
3. Synthesis of γ-Amino Acid Analogues
The synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, related to this compound, has been reported for producing backbone-constrained analogues of γ-aminobutyric acid (GABA). These compounds have potential applications in drug discovery, offering structural diversity and potential therapeutic benefits (Garsi et al., 2022).
4. Drug Discovery Building Blocks
Derivatives of this compound are used as building blocks in drug discovery. Methods like photochemical synthesis have been developed to create substituted 3-azabicyclo[3.2.0]heptanes, which are valuable for their ease of production and potential in pharmaceutical applications (Denisenko et al., 2017).
5. Bicyclic β-Lactams Synthesis
The compound has been used in the synthesis of bicyclic β-lactams. This involves transforming certain azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are then converted into aminotetrahydrofuran-2-carboxylates. This process is significant in the field of drug design (Mollet, D’hooghe, & Kimpe, 2012).
6. Antimicrobial and Anti-inflammatory Properties
Some synthesized derivatives of this compound have been tested for their biological activities, including antibacterial, antifungal, and anti-inflammatory effects. These compounds have shown promising results in inhibiting bacterial growth and reducing inflammation (Chavan, Jadhav, Farooqui, & Rai, 2020).
7. Constrained Bridged Amino Acids for Drug Discovery
Bridged bicyclic morpholines based on this compound structures have been synthesized for use as compact modules in drug discovery. These novel structures are designed to modulate the physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-oxa-6-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXQVBUHZHSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)







![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)
![8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2684570.png)
![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)